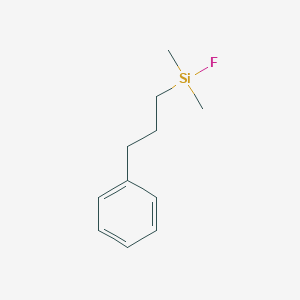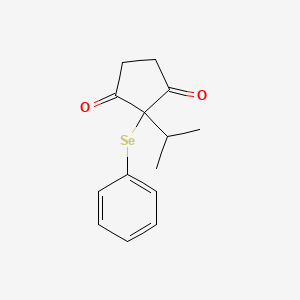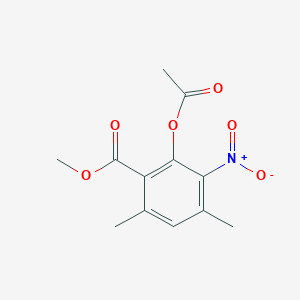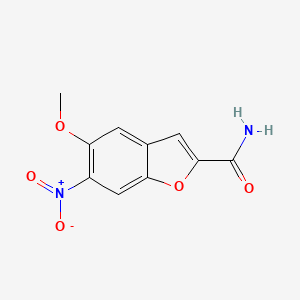
Fluoro(dimethyl)(3-phenylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro(dimethyl)(3-phenylpropyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a 3-phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
Fluoro(dimethyl)(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with fluoro(dimethyl)silane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 3-phenylpropene.
Another method involves the reaction of 3-phenylpropylmagnesium bromide with fluoro(dimethyl)chlorosilane. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further improves the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
Fluoro(dimethyl)(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically involve the conversion of the silicon-fluorine bond to a silicon-hydrogen bond using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where the fluorine atom is replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride is a widely used reducing agent, and reactions are conducted under anhydrous conditions in solvents like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the nucleophile in situ.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products of oxidation reactions.
Reduction: The major product of reduction is this compound with a silicon-hydrogen bond.
Substitution: Substitution reactions yield a variety of organosilicon compounds, depending on the nucleophile used.
科学研究应用
Fluoro(dimethyl)(3-phenylpropyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is explored for its potential use in bioconjugation and as a building block for silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable bonds with various functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives, where its unique properties enhance the performance of the final products.
作用机制
The mechanism of action of fluoro(dimethyl)(3-phenylpropyl)silane involves its ability to undergo various chemical transformations at the silicon center. The silicon-fluorine bond is highly polar, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in many of its reactions, where nucleophiles displace the fluorine atom to form new silicon-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Fluoro(dimethyl)(3-phenylpropyl)silane can be compared with other similar compounds such as:
Dimethyl(phenyl)silane: Lacks the fluorine atom and the 3-phenylpropyl group, resulting in different reactivity and applications.
Fluoro(trimethyl)silane: Contains three methyl groups instead of the 3-phenylpropyl group, leading to different chemical properties and uses.
Phenyl(trimethyl)silane:
The uniqueness of this compound lies in its combination of a fluorine atom and a 3-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
属性
CAS 编号 |
89881-69-6 |
|---|---|
分子式 |
C11H17FSi |
分子量 |
196.34 g/mol |
IUPAC 名称 |
fluoro-dimethyl-(3-phenylpropyl)silane |
InChI |
InChI=1S/C11H17FSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI 键 |
COMBGYUKEPQDCP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCC1=CC=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)

![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)

![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)

